5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to modulation of their activity. The oxolane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid: This compound has a similar structure but with the trifluoromethyl group attached to the 4-position of the phenyl ring.
3-{[4-(trifluoromethyl)phenyl]methyl}oxolane-3-carboxylic acid: Another structurally related compound with the trifluoromethyl group attached to a different position on the oxolane ring.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11F3O3 |
---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-3,6,9-10H,4-5H2,(H,16,17) |
InChI Key |
VNODEFRZECKZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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